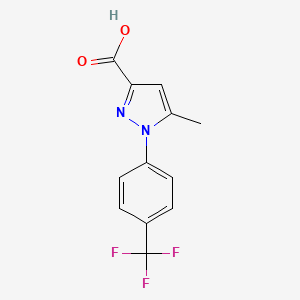

1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound characterized by a trifluoromethyl (-CF₃) substituent on the para position of the phenyl ring attached to the pyrazole core. The pyrazole ring is substituted with a methyl group at position 5 and a carboxylic acid group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound structurally distinct from simpler pyrazole derivatives .

Properties

Molecular Formula |

C12H9F3N2O2 |

|---|---|

Molecular Weight |

270.21 g/mol |

IUPAC Name |

5-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-6-10(11(18)19)16-17(7)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,18,19) |

InChI Key |

JIIXRXWVDOIXQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Formation via Furandione and Hydrazone Cyclization

A notable method involves the reaction of 4-benzoyl-5-phenyl-2,3-furandione with (4-trifluoromethylphenyl) benzaldehyde-phenyl hydrazone under solvent-free heating conditions.

- Procedure : Equimolar amounts of the furandione and hydrazone are mixed and heated to approximately 110°C for about 40 minutes without solvent. The reaction mixture solidifies upon cooling.

- Isolation : The crude solid is treated with a toluene-n-hexane mixture, filtered, and purified by crystallization from carbon tetrachloride.

- Characterization : The product is confirmed by FT-IR with characteristic peaks at 3059 cm⁻¹ (aromatic C-H), 1756 cm⁻¹ (acyl C=O), and 1663 cm⁻¹ (benzoyl C=O).

- Reference : This method is detailed in a 2019 Turkish journal article, demonstrating the preparation of related pyrazole-3-carboxylic acids with trifluoromethylphenyl substitution.

Preparation via Acid Chloride Intermediate and Schotten-Baumann Esterification

Following pyrazole formation, the carboxylic acid can be converted to its acid chloride using reagents such as oxalyl chloride or thionyl chloride.

- Acid Chloride Formation : The acid is reacted with oxalyl chloride in the absence of solvent under drying conditions, yielding the acid chloride intermediate.

- Esterification : The acid chloride is then reacted with alcohols (e.g., methanol) in the presence of pyridine under reflux for several hours to afford esters.

- Amide and Urea Derivatives : Reaction of the acid chloride with amines or ureas yields corresponding amides and carbamoyl derivatives.

- Yields and Purification : Products are typically isolated by precipitation upon acidification and purified by crystallization.

- Example Data :

| Compound | Reaction Conditions | Yield (%) | Melting Point (°C) | Characterization Notes |

|---|---|---|---|---|

| Methyl ester derivative | Acid chloride + MeOH, pyridine, reflux 3h | Not specified | Not specified | IR: 3081 cm⁻¹ (Ar-H), 1741 cm⁻¹ (ester C=O) |

| Butyl amide derivative | Acid chloride + butyl amine, reflux 4h | Not specified | Not specified | IR: 3526 cm⁻¹ (NH), 1662 cm⁻¹ (amide C=O) |

- Reference : Detailed in the same 2019 study, including spectral data and elemental analysis.

Industrial-Scale Considerations and Alternative Methods

- Industrial synthesis methods for related pyrazole-3-carboxylic acids have been reported, focusing on scalability and avoidance of hazardous reagents.

- For example, a patent describes the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid derivatives using hydrolysis of esters, but notes challenges such as low yields (~26%) and difficult product isolation due to water solubility.

- Another patent outlines improved processes for 1-aryl-5-alkyl pyrazole compounds involving reaction of disulfide compounds with arylhydrazines, avoiding hazardous sulfenyl halide reagents and optimizing yields for scale-up.

- These methods may be adapted or provide insights for the synthesis of 1-(4-trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, particularly in the choice of starting materials and catalysts.

Summary Table of Preparation Routes

Analytical and Characterization Data

- Infrared Spectroscopy (IR) : Key absorption bands include aromatic C-H (~3050 cm⁻¹), carbonyl groups (ester C=O ~1740 cm⁻¹, amide C=O ~1660 cm⁻¹), and NH stretches (amide/urea ~3300-3500 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) : Proton NMR typically shows aromatic multiplets (δ 7.0-8.0 ppm), methyl singlets for the 5-methyl group (~δ 2.0 ppm), and characteristic signals for ester or amide protons.

- Elemental Analysis : Calculated and found values for carbon, hydrogen, and nitrogen confirm compound purity.

- Thin Layer Chromatography (TLC) : Used for monitoring reaction progress with silica gel plates and UV detection.

Chemical Reactions Analysis

1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.

Scientific Research Applications

1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its hydrophobicity and electron-withdrawing capacity. This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid and analogous compounds:

*Calculated based on molecular formula C₁₂H₉F₃N₂O₂.

Key Observations:

- Trifluoromethyl vs.

- Electron Effects : Electron-withdrawing groups (-CF₃, -Cl) reduce electron density on the phenyl ring, which may influence binding interactions in biological systems. In contrast, -OCH₃ (electron-donating) enhances solubility but may reduce metabolic stability .

- Steric Considerations : Bulky substituents, as seen in the polychlorinated analog (MW 403.58), introduce steric hindrance that could limit binding to compact active sites .

Biological Activity

1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative notable for its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention in various fields of medicinal chemistry due to its potential therapeutic applications.

- Molecular Formula : C₁₂H₉F₃N₂O₂

- Molecular Weight : 270.21 g/mol

- Structure : The compound features a trifluoromethyl group at the para position of the phenyl ring and a methyl group at the 5-position of the pyrazole ring, which contributes to its distinctive properties.

Biological Activity

Research indicates that 1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid exhibits various biological activities:

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be understood through its structure-activity relationship:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methyl-1H-pyrazole-3-carboxylic acid | C₁₁H₁₀N₂O₂ | Lacks trifluoromethyl group; shows different reactivity |

| 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₆H₅F₃N₂O₂ | Different position of trifluoromethyl group; potential anti-inflammatory activity |

| 4-Benzoyl-5-(trifluoromethyl)phenylpyrazole | C₁₅H₁₂F₃N₂O | Contains benzoyl group; used in organic synthesis |

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for improving bioavailability and efficacy against biological targets .

Case Studies and Research Findings

Recent studies have focused on optimizing derivatives of pyrazoles for improved pharmacokinetic profiles. For instance, modifications to the pyrazole scaffold have led to enhanced potency against malaria parasites while maintaining metabolic stability .

In one study, a related compound was evaluated for its ability to inhibit PfATP4, demonstrating an effective EC₅₀ value of 0.064 μM, indicating strong antiparasitic activity. The introduction of polar functional groups was found to balance aqueous solubility and metabolic stability, crucial factors in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.